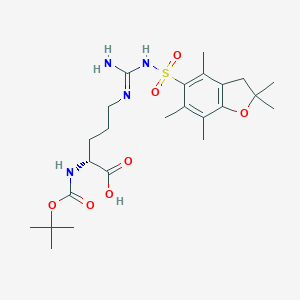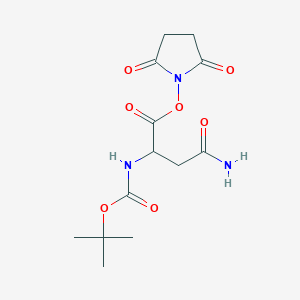
Boc-asn-osu
Overview
Description
Boc-asn-osu: , also known as tert-butoxycarbonyl-L-asparagine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid asparagine, preventing unwanted reactions during peptide chain elongation. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, making it a valuable tool in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-asn-osu involves the reaction of tert-butoxycarbonyl-L-asparagine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Boc-asn-osu primarily undergoes substitution reactions where the tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group of asparagine. This deprotection step is essential in peptide synthesis to allow further elongation of the peptide chain .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl group. The reaction is typically carried out at room temperature.
Major Products: The major product formed from the deprotection reaction is L-asparagine, which can then participate in further peptide synthesis reactions. The coupling reaction yields this compound, which is used as an intermediate in peptide synthesis .
Scientific Research Applications
Chemistry: Boc-asn-osu is extensively used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of complex peptide sequences .
Biology: In biological research, this compound is used to synthesize peptides that mimic natural proteins. These synthetic peptides are used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding .
Medicine: this compound is employed in the development of peptide-based drugs. These drugs can target specific proteins or receptors in the body, offering potential treatments for various diseases, including cancer and autoimmune disorders.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide therapeutics. Its use ensures the high purity and consistency required for clinical applications.
Mechanism of Action
The mechanism of action of Boc-asn-osu involves the formation of a covalent bond with the amino group of asparagine, effectively blocking its reactivity. This protection allows for the controlled synthesis of peptides by preventing unwanted side reactions. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Fmoc-asn-osu: Uses the fluorenylmethyloxycarbonyl group for protection, which is stable under acidic conditions but can be removed under basic conditions.
Cbz-asn-osu: Uses the benzyloxycarbonyl group for protection, which can be removed by catalytic hydrogenation.
Uniqueness: Boc-asn-osu is unique in its stability under basic conditions and its ability to be removed under mild acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-7(6-8(14)17)11(20)23-16-9(18)4-5-10(16)19/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQPXDHWGIUBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307082 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42002-18-6 | |
| Record name | NSC186909 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



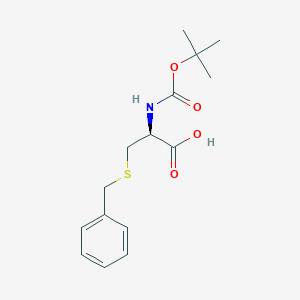


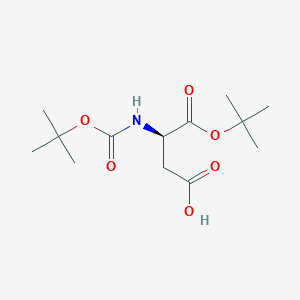
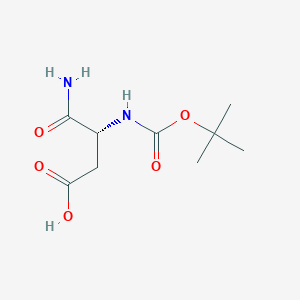

![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)

